molecular formula C21H20ClN3O4S B2626259 (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1797699-37-6

(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No. B2626259
CAS RN: 1797699-37-6
M. Wt: 445.92
InChI Key: WMHCEKGYIZCLQD-UHFFFAOYSA-N
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Description

(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of derivatives closely related to the specified compound have been extensively studied. These efforts aim to explore the chemical properties and potential applications of these compounds. For instance, derivatives containing the arylsulfonyl moiety have been synthesized and characterized, highlighting the importance of such structures in scientific research due to their favorable herbicidal and insecticidal activities (Wang et al., 2015).

Biological Activities

Several studies have focused on the biological activities of compounds structurally similar to "(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone." These activities include antimicrobial, antifungal, and anticancer properties, demonstrating the compound's potential in developing new therapeutic agents. For example, azetidinone-based phenyl sulfonyl pyrazoline derivatives have shown significant antibacterial and antifungal activities, which suggests their use as leads in drug discovery (Shah et al., 2014).

Anticancer Potential

The anticancer potential of pyrazole derivatives, including those with chlorophenyl and methoxyphenyl groups, has been evaluated. Compounds with these moieties have been synthesized and tested against various cancer cell lines, with some showing higher anticancer activity than standard drugs (Hafez et al., 2016). This research direction is crucial for the development of new anticancer therapies.

Antimicrobial and Antifungal Effects

The antimicrobial and antifungal effects of compounds related to the given chemical structure have been substantiated through synthesis and activity studies. These compounds have been shown to possess good to excellent antimicrobial activity, offering potential for the development of new antimicrobial agents (Kumar et al., 2012).

properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-24-20(11-19(23-24)14-4-3-5-16(10-14)29-2)21(26)25-12-18(13-25)30(27,28)17-8-6-15(22)7-9-17/h3-11,18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHCEKGYIZCLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.